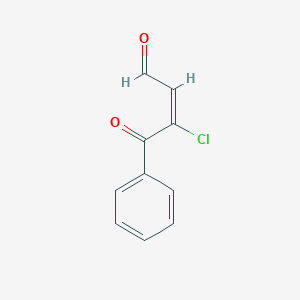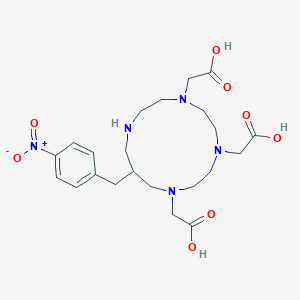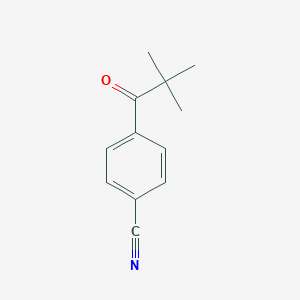
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 g/mol . It is known for its role as an intermediate in the synthesis of mabuterol, a β2-adrenergic agonist used in the treatment of asthma and other respiratory conditions . The compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-3-nitrobenzotrifluoride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Industrial production methods often involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or further reduce the aromatic ring.
Substitution: The amino and chloro groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is primarily related to its role as an intermediate in the synthesis of mabuterol. Mabuterol acts on β2-adrenergic receptors, leading to bronchodilation and relief from asthma symptoms . The compound itself may interact with various molecular targets, including enzymes and receptors, depending on its specific derivatives and modifications .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Amino-3-chloro-5-(trifluoromethyl)acetophenone: Similar structure but different functional groups, leading to varied reactivity and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring, resulting in different chemical properties and uses.
2-Chloro-5-(trifluoromethyl)aniline: Lacks the ethanone group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields .
Propriétés
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVKKWXJXESIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538087 |
Source


|
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-76-4 |
Source


|
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














